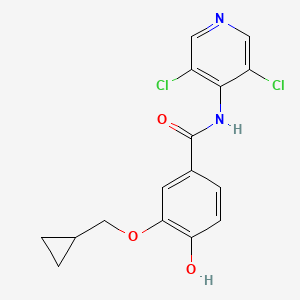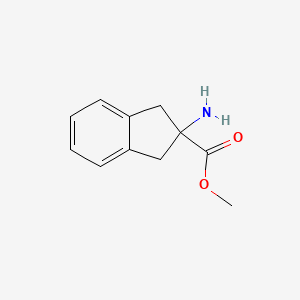
9-Hydroxy Benzopyrene-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy Benzopyrene-d11 is an organic compound with the chemical formula C20HD11O. It is a derivative of Benzopyrene, where one hydrogen atom and one deuterium atom are replaced by an oxygen atom. This compound is a labeled analogue of 9-Hydroxy Benzopyrene, which is a metabolite of Benzopyrene, a known carcinogenic component of tobacco smoke .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Benzopyrene-d11 involves the deuteration of 9-Hydroxy BenzopyreneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to achieve the desired isotopic labeling. The final product is purified through various techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
9-Hydroxy Benzopyrene-d11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
9-Hydroxy Benzopyrene-d11 has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of Benzopyrene metabolism.
Medicine: Used in studies related to the carcinogenic effects of Benzopyrene and its metabolites.
Industry: Utilized in the development of diagnostic tools and environmental monitoring
作用機序
The mechanism of action of 9-Hydroxy Benzopyrene-d11 involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a signal transduction pathway that leads to the expression of cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can form DNA adducts, leading to mutations and carcinogenesis .
類似化合物との比較
Similar Compounds
- 3-Hydroxy Benzopyrene
- 9-Hydroxy Benzopyrene
- Benzopyrene Related Compound 11
- Benzopyrene Related Compound 10
- Benzopyrene Related Compound 9
Uniqueness
9-Hydroxy Benzopyrene-d11 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and tracing experiments. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .
特性
CAS番号 |
1246818-35-8 |
|---|---|
分子式 |
C20H12O |
分子量 |
279.382 |
IUPAC名 |
1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChIキー |
OBBBXCAFTKLFGZ-LFFOKYCESA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C(C=C5)O)C=C2 |
同義語 |
Benzo[a]pyren-9-ol-d11; 9-Hydroxybenzo[a]pyrene-d11; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)









![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

